Cyclopamine-KAAD

Beschreibung

BenchChem offers high-quality Cyclopamine-KAAD suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopamine-KAAD including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

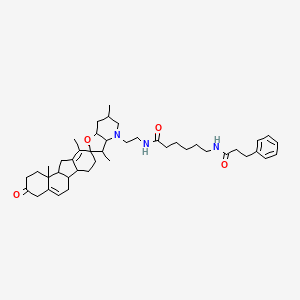

N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDHRPWOAMDJICD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclopamine-KAAD: Discovery, Synthesis, and Mechanistic Pharmacology

Technical Whitepaper for Drug Development Professionals

Executive Summary

Cyclopamine-KAAD (3-Keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine) represents a critical evolution in Hedgehog (Hh) pathway antagonism.[1][2] Developed to overcome the pharmacological limitations of the natural alkaloid cyclopamine—specifically its moderate potency (IC50 ~300 nM) and poor aqueous solubility—KAAD-cyclopamine achieves nanomolar potency (IC50 ~20 nM) and enhanced lipophilicity.[1] This guide details the structural logic, chemical synthesis, and validation protocols for KAAD-cyclopamine, serving as a reference for its application in oncology and developmental biology research.[2]

Chemical Identity & Structural Logic

The transition from Cyclopamine to KAAD-cyclopamine involves two critical structural modifications designed to optimize binding affinity to the Smoothened (Smo) receptor and improve cellular pharmacokinetics.

| Feature | Cyclopamine (Natural Product) | KAAD-Cyclopamine (Synthetic Derivative) |

| Core Scaffold | C-nor-D-homosteroid (Jervine-type) | C-nor-D-homosteroid (Jervine-type) |

| C3 Position | Hydroxyl (-OH) | Ketone (=O) |

| N-Terminus | Secondary Amine (Piperidine ring) | Acylated Linker Tail (KAAD moiety) |

| Potency (Shh-LIGHT2) | ~300 nM | ~20 nM |

| Solubility | Poor (requires cyclodextrin/acid) | Improved (DMSO soluble, cell permeable) |

The "KAAD" Acronym Decoded

The nomenclature is derived from the four distinct structural components introduced:

-

K eto: Oxidation of the C3-hydroxyl to a ketone.[1]

-

A minoethyl: The first linker segment attached to the piperidine nitrogen.

-

A minocaproyl: The second linker segment (6-aminohexanoic acid).[1][2]

-

D ihydrocinnamoyl: The hydrophobic terminal cap (3-phenylpropanoic acid).[1][2]

Discovery and Mechanism of Action

Discovery: First described by Chen et al. (2002) , KAAD-cyclopamine was engineered during a structure-activity relationship (SAR) study aimed at identifying high-affinity probes for the Smoothened receptor.[1][2][3] The addition of the long, hydrophobic "KAAD" tail was hypothesized to access a deep hydrophobic pocket within the Smo heptahelical bundle, stabilizing the receptor in an inactive conformation more effectively than the parent compound.

Mechanism: KAAD-cyclopamine functions as a direct antagonist of Smoothened (Smo), a Class F GPCR-like protein.[1][2]

-

Binding Site: It binds to the heptahelical transmembrane domain of Smo.

-

Conformational Locking: Unlike cyclopamine, which allows some constitutive activity at high concentrations, KAAD-cyclopamine induces a conformational shift that prevents Smo accumulation in the primary cilium, a critical step for Hh pathway activation.[2]

-

ER Trafficking: It actively reverses the endoplasmic reticulum (ER) localization of oncogenic Smo mutants (e.g., SmoA1), forcing them into a degradation pathway or locking them in an inactive state at the plasma membrane.[2]

Figure 1: Mechanism of Action. KAAD-cyclopamine binds directly to the Smoothened transmembrane domain, preventing the downstream activation of Gli transcription factors regardless of Patched inhibition.

Chemical Synthesis

The synthesis of KAAD-cyclopamine from natural cyclopamine is a 5-step semisynthetic protocol .[1][2] The challenge lies in the acid-sensitivity of cyclopamine (which rearranges to toxic veratramine under acidic conditions) and the need for selective oxidation.[1]

Synthetic Strategy

-

Differentiation: The secondary amine on the F-ring is more nucleophilic than the C3-hydroxyl, allowing selective functionalization.[1][2]

-

Linker Assembly: The "AAD" tail is often assembled via stepwise amide coupling.

-

Oxidation: The C3-hydroxyl is oxidized to the ketone after protection or functionalization of the amine to prevent side reactions.

Detailed Protocol (Reconstructed based on Chen et al. 2002)

Reagents Required:

-

Cyclopamine (starting material)[1][2][3][4][5][6][7][8][9][10][11]

-

Dess-Martin Periodinane (DMP) or Aluminum Isopropoxide (Oppenauer conditions)[1][2]

Step-by-Step Workflow:

Step 1: N-Acylation (Introduction of Linker Part 1) React cyclopamine with N-Fmoc-aminoethyl-aminocaproic acid (pre-assembled or stepwise) using HATU and Diisopropylethylamine (DIEA) in DMF.[1][2]

-

Note: The secondary amine of cyclopamine attacks the activated ester.

Step 2: Fmoc Deprotection Treat the intermediate with 20% piperidine in DMF to remove the Fmoc group, exposing the primary amine at the end of the linker.

Step 3: Terminal Capping React the free amine with Dihydrocinnamic acid (activated with HATU/DIEA).

Step 4: C3-Oxidation Oxidize the C3-hydroxyl to a ketone.[1][2]

-

Method:Dess-Martin Periodinane (DMP) in Dichloromethane (DCM) at 0°C is preferred over Jones oxidation to avoid acidic degradation of the steroid backbone.[1][2]

-

Alternative: Oppenauer oxidation (Aluminum isopropoxide/Cyclohexanone) is a classic method for steroid alcohols but DMP is cleaner for this derivative.[1]

Step 5: Purification Purify via HPLC (C18 column) using an Acetonitrile/Water gradient.[1][2] KAAD-cyclopamine is significantly more hydrophobic than cyclopamine, eluting later.[1][2]

Figure 2: Synthetic route for KAAD-cyclopamine. The pathway highlights the critical oxidation step and the sequential assembly of the N-terminal tail.

Biological Validation Protocol

To verify the activity of synthesized KAAD-cyclopamine, the Shh-LIGHT2 assay is the industry standard.[1]

Shh-LIGHT2 Assay Protocol

Objective: Measure inhibition of Gli-mediated transcription.[1][2]

-

Cell Line: NIH-3T3 cells stably transfected with a Gli-responsive Firefly luciferase reporter and a constitutive Renilla luciferase (for normalization).

-

Seeding: Plate cells at 10,000 cells/well in 96-well plates.

-

Induction: Treat cells with Shh-N conditioned medium (or recombinant Shh, 100 ng/mL) to activate the pathway.[1][2]

-

Treatment: Add KAAD-cyclopamine in a dose-response series (0.1 nM to 1 µM).

-

Incubation: Incubate for 24–30 hours.

-

Readout: Lyse cells and measure Firefly/Renilla ratio using a Dual-Luciferase assay kit.

-

Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration].

References

-

Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened.[2] Genes & Development, 16(21), 2743-2748.[1][2] Link

-

Taipale, J., Chen, J. K., Cooper, M. K., Wang, B., Mann, R. K., Milenkovic, L., ...[1][2] & Beachy, P. A. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406(6799), 1005-1009.[1][2] Link[1][2]

-

Lipinski, R. J., et al. (2008). Genome-wide analysis reveals mechanisms modulating responses to the Hedgehog pathway inhibitor cyclopamine.[1][2] BMC Genomics, 9, 282.[1][2] Link[1][2]

-

Qualtrough, D., et al. (2015). Hedgehog signalling in colorectal cancer: A therapeutic target? World Journal of Gastroenterology, 21(38), 10739-10748.[1][2] Link

Sources

- 1. cyclopamine-KAAD | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. cyclopamine-KAAD | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. genesdev.cshlp.org [genesdev.cshlp.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ≥70% (sum of two isomers, HPLC), solid, Hedgehog signaling inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [merckmillipore.com]

semi-synthesis of Cyclopamine-KAAD from cyclopamine

Technical Whitepaper: Optimized Semi-Synthesis of KAAD-Cyclopamine

Executive Summary

Cyclopamine, a naturally occurring steroidal alkaloid from Veratrum californicum, is a foundational antagonist of the Hedgehog (Hh) signaling pathway.[1][2][3][4] However, its utility in clinical and advanced preclinical settings is severely limited by poor aqueous solubility, acid lability (rearrangement to toxic veratramine), and moderate potency.[1]

KAAD-Cyclopamine represents a critical structural evolution.[1] By introducing a specific hydrophobic/hydrophilic linker at the secondary amine and oxidizing the 3-

Part 1: The Pharmacophore & Rationale[1]

The transition from Cyclopamine to KAAD-Cyclopamine involves two distinct structural modifications targeting the Smoothened (Smo) receptor interface.[1]

| Feature | Cyclopamine (Parent) | KAAD-Cyclopamine (Derivative) | Impact |

| C3 Position | Hydroxyl (-OH) | Ketone (=O) | Increases H-bond acceptor capability; locks conformation.[1] |

| N-Terminus | Secondary Amine | N-Acyl Linker Chain | Extends into the Smo heptahelical bundle channel; improves solubility.[1] |

| Potency ( | ~300 nM | ~20 nM | dramatically enhanced Smo binding affinity.[1] |

| Stability | Acid Labile | Improved | Kinetic stability against acid-catalyzed rearrangement.[1] |

Mechanism of Action Visualization

The following diagram illustrates the interference of KAAD-Cyclopamine within the Hedgehog signaling cascade.

Caption: KAAD-Cyclopamine acts as a high-affinity antagonist, binding directly to the Smoothened transmembrane domain, preventing Gli activation.[1]

Part 2: Retrosynthetic Analysis

The synthesis is "semi-synthetic," meaning we start with the complex natural product (Cyclopamine) and modify it.[1] Total synthesis is inefficient for this purpose.[1]

The "KAAD" Moiety: The acronym broadly refers to the linker components: K eto-A mino-A lkoxy-D erivative (or specifically the K eto A mino A cid D erivative chain).[1]

-

Target Structure: 3-keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine.[1]

-

Disconnection:

Strategic Order: We must prioritize the N-functionalization first . The secondary amine is a nucleophile that could interfere with oxidation reagents.[1] Furthermore, the "KAAD" tail provides steric bulk that may stabilize the molecule during the subsequent oxidation step.[1]

Part 3: The Protocol (Step-by-Step)

Safety Warning: Cyclopamine is teratogenic.[1] All manipulations must be performed in a fume hood with double-gloving.[1] Avoid all contact with acidic media (glassware should be base-washed) to prevent rearrangement to toxic veratramine.[1]

Step 1: Synthesis of the Linker Precursor (The "AAD" Chain)

Goal: Create the activated linker chain: Succinimidyl-6-(dihydrocinnamoylamino)caproate.

-

Reagents: Dihydrocinnamic acid (DHC), 6-Aminocaproic acid, N-Hydroxysuccinimide (NHS), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

-

Coupling 1 (DHC + Caproic Acid):

-

Activation:

Step 2: N-Acylation of Cyclopamine

Goal: Attach the linker to the secondary amine of Cyclopamine.[1]

-

Setup: Dissolve Cyclopamine (100 mg, 0.24 mmol) in dry Pyridine (2 mL) or DCM/Triethylamine. Pyridine is preferred to neutralize any adventitious acid.[1]

-

Addition: Add the Linker-NHS Ester (1.2 eq) prepared in Step 1.

-

Reaction: Stir at Room Temperature (RT) for 12–16 hours under Argon.

-

Workup:

-

Intermediate: N-(dihydrocinnamoyl-aminocaproyl)cyclopamine (Note: This lacks the "aminoethyl" spacer if not included in the linker, but standard "KAAD" synthesis often uses the aminocaproyl chain directly or an ethylenediamine spacer.[1] If the specific "aminoethyl" spacer is required, it is inserted in Step 1).[1]

Step 3: Oxidation of the 3-Hydroxyl (The "Keto" Step)

Goal: Convert the 3-

-

Reagents: N-Acylated Cyclopamine (from Step 2), Dess-Martin Periodinane,

(solid), DCM (wet).[1] -

Procedure:

-

Quenching:

-

Add saturated

(sodium thiosulfate) and -

Stir vigorously until the layers separate clearly.

-

-

Purification:

-

Extract with DCM.[1]

-

Purify via HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Ammonium Acetate—avoid TFA).

-

Part 4: Characterization & Quality Control

A self-validating system requires checking specific spectral fingerprints.[1]

| Method | Checkpoint | Expected Observation |

| TLC | Purity | Single spot, Rf higher than cyclopamine (DCM/MeOH 9:1). |

| 1H-NMR | Linker | Appearance of aromatic protons (7.1-7.3 ppm) from dihydrocinnamoyl.[1] |

| 1H-NMR | 3-Keto | Disappearance of the C3-carbinol proton (multiplet at ~3.5 ppm).[1] |

| LC-MS | Identity | Mass shift corresponding to Linker addition + Oxidation (-2H).[1] |

Synthesis Workflow Diagram

Caption: Convergent semi-synthetic route protecting the acid-sensitive core while installing the pharmacophore.[1]

Part 5: Biological Validation

To verify the synthesized KAAD-Cyclopamine is active:

-

Shh-LIGHT2 Assay: Use NIH-3T3 cells stably transfected with Gli-dependent Firefly luciferase.[1][5]

-

Stimulation: Treat cells with Shh-N conditioned medium.[1]

-

Inhibition: Titrate KAAD-Cyclopamine (0.1 nM to 100 nM).[1]

-

Success Metric:

should be

References

-

Taipale, J., et al. (2000).[1][5] "Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine."[1] Nature, 406, 1005–1009.[1] [1]

-

Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002).[1][3] "Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened."[1][3][6] Genes & Development, 16(21), 2743–2748.[1][3]

-

Lipinski, R. J., et al. (2008).[1] "Ethanol-induced face-brain dysmorphology patterns are confounded by background variables in a C57BL/6J mouse model." Gene Expression Patterns (referencing Cyclopamine handling).

Sources

- 1. Cyclopamine | C27H41NO2 | CID 442972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genesdev.cshlp.org [genesdev.cshlp.org]

- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened [genesdev.cshlp.org]

Technical Guide: Cyclopamine-KAAD Mechanism of Action in Hedgehog Pathway

Executive Summary

KAAD-Cyclopamine (3-keto-N-aminoethyl-aminocaproyl-dihydrocinnamoyl cyclopamine) is a high-potency, semisynthetic derivative of the Veratrum alkaloid cyclopamine.[1][2] It functions as a specific antagonist of the Smoothened (SMO) heptahelical receptor, a central transducer in the Hedgehog (Hh) signaling pathway.

While native cyclopamine was the first molecule identified to inhibit Hh signaling, its utility is limited by moderate potency (IC50 ~300 nM) and poor solubility. KAAD-Cyclopamine was engineered to overcome these deficits, exhibiting an IC50 of ~3–20 nM. This guide details the molecular mechanics of KAAD-Cyclopamine, its comparative pharmacology, and validated protocols for its application in cellular assays.

Molecular Mechanism of Action[1][4][5]

The Target: Smoothened (SMO)

The Hedgehog pathway relies on the relief of inhibition. In the absence of Hh ligand, the receptor Patched (PTCH1) inhibits Smoothened (SMO) . When Hh ligand binds PTCH1, SMO inhibition is released, allowing SMO to accumulate in the primary cilium and transduce signals to the GLI transcription factors.

Binding Dynamics

Unlike biological antibodies that might target the extracellular cysteine-rich domain (CRD) of SMO, KAAD-Cyclopamine is a small molecule lipophilic antagonist.

-

Binding Site: KAAD-Cyclopamine binds directly to the heptahelical transmembrane bundle of SMO.

-

Conformational Locking: By binding within the transmembrane pocket, it stabilizes SMO in an inactive conformation, preventing the structural rearrangement required for downstream signal transduction.

-

The "KAAD" Advantage: The addition of the aminoethyl-aminocaproyl-dihydrocinnamoyl side chain significantly enhances the molecule's affinity for the SMO transmembrane pocket compared to the native hydroxyl group found on cyclopamine.

Pathway Visualization

The following diagram illustrates the canonical Hedgehog pathway and the specific intervention point of KAAD-Cyclopamine.

Figure 1: Canonical Hedgehog signaling cascade showing KAAD-Cyclopamine blocking SMO signal transduction.

Comparative Pharmacology

KAAD-Cyclopamine is preferred over native cyclopamine for quantitative assays requiring high sensitivity or where solvent toxicity (DMSO) must be minimized by using lower drug volumes.

Table 1: Potency and Physicochemical Comparison

| Feature | Cyclopamine (Native) | KAAD-Cyclopamine |

| Source | Veratrum californicum extraction | Semisynthetic derivative |

| Target | SMO (Transmembrane) | SMO (Transmembrane) |

| IC50 (Hh-Light2 Cells) | 200 – 300 nM | 3 – 20 nM |

| Solubility | Poor in aqueous media | Improved (due to side chain) |

| Primary Utility | Historic control, abundance | High-affinity binding studies, potent inhibition |

| Molecular Weight | 411.62 g/mol | 697.99 g/mol |

Critical Insight: While clinical SMO inhibitors (e.g., Vismodegib) are now available, KAAD-Cyclopamine remains a standard tool compound for in vitro mechanistic studies because its binding mode is distinct from some clinical mutations that confer resistance.

Experimental Protocols

Reconstitution and Storage

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 5 mM or 10 mM stock solution.

-

Note: The molecular weight is ~698 g/mol . To make 1 mL of 10 mM stock, dissolve 6.98 mg in 1 mL DMSO.

-

-

Storage: Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months) or -80°C (stable for years). Protect from light.

Cell-Based Inhibition Assay (Standard Workflow)

This protocol is optimized for adherent cell lines (e.g., NIH-3T3, Shh-LIGHT2) to assess Hh pathway suppression.

Prerequisite: Hh signaling in vitro often requires the presence of a primary cilium . Therefore, serum starvation is a critical step to induce ciliogenesis before or during treatment.

Step-by-Step Methodology:

-

Seeding:

-

Seed cells in complete growth medium (e.g., DMEM + 10% FBS).

-

Aim for 70-80% confluency by the next day.

-

-

Starvation & Induction (Time: T=0):

-

Wash cells 1x with PBS.

-

Switch to Low Serum Medium (0.5% FBS) to induce ciliogenesis.

-

Simultaneous Treatment: Add Hh agonist (e.g., Recombinant SHH 100 ng/mL or SAG 100 nM) to stimulate the pathway.

-

-

Inhibitor Treatment:

-

Add KAAD-Cyclopamine at the desired concentration.

-

Dose Range:20 nM – 200 nM is the typical effective window.

-

Control: Treat parallel wells with DMSO (vehicle) and Tomatidine (structurally similar but inactive alkaloid) if available.

-

-

Incubation:

-

Incubate for 24 – 48 hours . The transcriptional response (GLI1 upregulation) is slow.

-

-

Readout:

-

qPCR: Lyse cells, extract RNA. Measure Gli1 and Ptch1 mRNA levels (direct Hh targets).

-

Luciferase: If using Shh-LIGHT2 (Gli-responsive reporter cells), lyse and add luciferin substrate.

-

Experimental Workflow Visualization

Figure 2: Timeline for KAAD-Cyclopamine inhibition assay in ciliated cell models.

Troubleshooting & Controls

Common Pitfalls

-

Serum Interference: High serum concentrations (10% FBS) can sequester lipophilic drugs like KAAD-Cyclopamine, reducing effective potency. Correction: Always perform assays in 0.5% FBS or serum-free conditions if cell viability permits.

-

Precipitation: Although better than cyclopamine, KAAD is still hydrophobic. Ensure the DMSO stock is fully dissolved (vortex well) and do not exceed 0.1% final DMSO concentration in the culture well to avoid solvent toxicity.

Validating Specificity

To prove the observed effect is due to SMO inhibition and not general cytotoxicity:

-

Negative Control: Use Tomatidine (1-10 µM). It shares the steroidal backbone but does not bind SMO.

-

Rescue Experiment: Transfect cells with a constitutively active GLI mutant (e.g., GLI2ΔN). KAAD-Cyclopamine acts upstream at SMO; therefore, it should not inhibit signaling driven by a downstream GLI activator. If it does, the effect is off-target toxicity.

References

-

Taipale, J., et al. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406, 1005–1009.

-

Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened.[3] Genes & Development, 16(21), 2743–2748.[3]

-

Lipinski, R. J., et al. (2008). Ethanol-induced face-brain dysmorphology patterns are correlative and mediated by Hedgehog signaling inhibition. Molecular Medicine, 14, 1–1. (Demonstrating application of KAAD-Cyc).

-

Incardona, J. P., et al. (1998). The teratogenic Veratrum alkaloid cyclopamine inhibits Sonic hedgehog signal transduction. Development, 125(18), 3553-3562.

Sources

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened [genesdev.cshlp.org]

- 2. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Cyclopamine-KAAD

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cyclopamine-KAAD, a potent derivative of the natural product cyclopamine, for researchers, scientists, and drug development professionals. We will delve into its core mechanism of action as a Hedgehog signaling pathway inhibitor, provide detailed experimental protocols for its characterization, and present key quantitative data to inform its application in research and therapeutic development.

Introduction: Overcoming the Limitations of a Pioneering Molecule

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation in adult tissues is a known driver of various cancers, including basal cell carcinoma and medulloblastoma.[1][2] The discovery of cyclopamine, a steroidal alkaloid isolated from the corn lily Veratrum californicum, as a specific inhibitor of the Hh pathway marked a significant milestone in cancer research. Cyclopamine exerts its effect by directly binding to and inhibiting Smoothened (Smo), a seven-transmembrane receptor that is a key transducer of the Hh signal.[3][4]

Despite its importance as a research tool, the therapeutic potential of cyclopamine has been hampered by its poor solubility, limited potency, and metabolic instability. This led to the development of semi-synthetic derivatives with improved pharmacological properties. Among these, Cyclopamine-KAAD (3-Keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine) emerged as a significantly more potent and soluble analog.[5] This guide will focus on the biological activity of this enhanced derivative.

Mechanism of Action: Direct Antagonism of Smoothened

Cyclopamine-KAAD, like its parent compound, directly targets the Smoothened (Smo) receptor.[3] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the Ptch-mediated inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of Hh target genes.

Cyclopamine-KAAD acts as a direct antagonist of Smo, binding to its transmembrane domain and preventing its activation, even in the presence of Hh ligand or in cases of inactivating mutations in Ptch.[3][6] This direct binding has been demonstrated through photoaffinity labeling and competitive binding assays.[3]

Enhanced Potency and Biological Activity

Cyclopamine-KAAD exhibits significantly greater potency in inhibiting the Hh pathway compared to cyclopamine, with reports indicating a 10- to 20-fold increase in activity. This enhanced potency allows for the use of lower concentrations in in vitro and in vivo studies, potentially reducing off-target effects.

Quantitative Potency of Cyclopamine-KAAD

The inhibitory activity of Cyclopamine-KAAD has been quantified in various cell-based assays, most notably the Shh-LIGHT2 reporter assay. This assay utilizes a cell line stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.[6]

| Cell Line | Assay Type | IC50 Value | Reference |

| Shh-LIGHT2 | Gli-luciferase Reporter | 20 nM | [5] |

| p2Ptch-/- cells | Endogenous Gene Expression | 50 nM | [5] |

| SmoA1-LIGHT cells | Gli-luciferase Reporter | 500 nM | [5] |

| Human Medulloblastoma | Cell Viability | Not specified | [7] |

| Pancreatic Cancer Cells | Cell Viability | Not specified | [8] |

| Basal Cell Carcinoma Cells | Cell Viability | Not specified | [9][10] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, agonist concentration, and incubation time.

Experimental Protocols for Characterizing Cyclopamine-KAAD Activity

To ensure scientific rigor and reproducibility, this section provides detailed, self-validating protocols for key experiments used to characterize the biological activity of Cyclopamine-KAAD.

Shh-LIGHT2 Luciferase Reporter Assay for Hh Pathway Inhibition

This protocol describes the use of the Shh-LIGHT2 cell line to quantify the inhibitory effect of Cyclopamine-KAAD on Hh pathway activation.

Materials:

-

Shh-LIGHT2 cells (e.g., ATCC® CRL-2795™)[5]

-

DMEM with high glucose and L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Conditioned medium from Shh-producing cells (or recombinant Shh protein)

-

Cyclopamine-KAAD

-

DMSO (for stock solution)

-

96-well white, clear-bottom tissue culture plates

-

Dual-luciferase reporter assay system (e.g., Promega)

-

Luminometer

Protocol:

-

Cell Culture and Seeding:

-

Culture Shh-LIGHT2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 5 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of Cyclopamine-KAAD in DMSO (e.g., 10 mM).

-

On the day of the experiment, prepare serial dilutions of Cyclopamine-KAAD in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.

-

Remove the culture medium from the cells and replace it with 100 µL of the diluted Cyclopamine-KAAD or vehicle control (serum-free DMEM with 0.1% DMSO).

-

Incubate for 1 hour at 37°C.

-

-

Hedgehog Pathway Activation:

-

Add 100 µL of conditioned medium containing Shh ligand (or recombinant Shh at a final concentration of 100-200 ng/mL) to each well.

-

Include a negative control (no Shh) and a positive control (Shh without inhibitor).

-

-

Incubation and Lysis:

-

Incubate the plate for 48 hours at 37°C.

-

Lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

-

-

Luminescence Measurement and Data Analysis:

-

Measure both firefly and Renilla luciferase activity using a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

-

Calculate the percent inhibition for each concentration of Cyclopamine-KAAD relative to the positive control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Competitive Binding Assay for Smoothened

This protocol outlines a competitive binding assay to determine the binding affinity of Cyclopamine-KAAD to the Smoothened receptor using a fluorescently labeled cyclopamine analog, BODIPY-cyclopamine.[3]

Materials:

-

Cells overexpressing Smoothened (e.g., HEK293T cells transfected with a Smo expression vector)

-

BODIPY-cyclopamine (fluorescent ligand)

-

Cyclopamine-KAAD (unlabeled competitor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Protocol:

-

Cell Preparation:

-

Culture and transfect HEK293T cells with a Smoothened expression vector.

-

Harvest the cells and resuspend them in assay buffer to a concentration of 1 x 10^6 cells/mL.

-

-

Assay Setup:

-

Add 50 µL of the cell suspension to each well of a 96-well plate.

-

Prepare serial dilutions of Cyclopamine-KAAD in assay buffer.

-

Add 25 µL of the diluted Cyclopamine-KAAD or vehicle control to the wells.

-

-

Competitive Binding:

-

Prepare a solution of BODIPY-cyclopamine in assay buffer at a concentration equal to its Kd for Smo (if known) or a low nanomolar concentration.

-

Add 25 µL of the BODIPY-cyclopamine solution to each well.

-

Incubate the plate for 2-4 hours at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a fluorescence plate reader (excitation/emission maxima for BODIPY are typically around 505/515 nm). Alternatively, analyze the cells by flow cytometry.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with cells but no fluorescent ligand).

-

Calculate the percent displacement of BODIPY-cyclopamine for each concentration of Cyclopamine-KAAD.

-

Plot the percent displacement against the log of the competitor concentration and fit the data to determine the IC50 value.

-

Calculate the binding affinity (Ki) of Cyclopamine-KAAD using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of BODIPY-cyclopamine and Kd is its dissociation constant.

-

In Vivo Applications and Considerations

The enhanced potency and improved physicochemical properties of Cyclopamine-KAAD make it a more suitable candidate for in vivo studies compared to cyclopamine. It has been reported to cause the regression of murine tumor allografts.[11]

Formulation and Administration

For in vivo studies, Cyclopamine-KAAD can be formulated in vehicles such as a solution of 2-hydroxypropyl-β-cyclodextrin in water or a suspension in corn oil. The route of administration can be oral gavage or intraperitoneal injection. Pharmacokinetic studies of cyclopamine suggest that continuous infusion may be necessary to maintain therapeutic concentrations due to rapid clearance.[12] While specific pharmacokinetic data for Cyclopamine-KAAD is less readily available in the public domain, its improved stability suggests a more favorable profile than cyclopamine.

Preclinical Efficacy in Medulloblastoma Models

Studies have shown that cyclopamine can inhibit the growth of medulloblastoma cells in vitro and in vivo.[2][7][13] Given its superior potency, Cyclopamine-KAAD is expected to show at least equivalent, if not enhanced, efficacy in similar preclinical models.

Structure-Activity Relationship (SAR) Insights

The development of Cyclopamine-KAAD and other analogs has provided valuable insights into the structure-activity relationships of cyclopamine-based Smo inhibitors.[14] Modifications at the C-3 position of the cyclopamine steroid core have been shown to significantly impact potency and solubility. The addition of the aminoethyl-aminocaproyl-dihydrocinnamoyl group in Cyclopamine-KAAD is a key modification that enhances its biological activity. Further exploration of this and other positions on the cyclopamine scaffold continues to be an active area of research for the development of next-generation Hedgehog pathway inhibitors.

Conclusion

Cyclopamine-KAAD represents a significant advancement over its parent compound, offering researchers a more potent, soluble, and stable tool to investigate the role of the Hedgehog signaling pathway in development and disease. Its direct and potent inhibition of the Smoothened receptor makes it a valuable lead compound in the development of targeted cancer therapies. The detailed protocols and data presented in this guide are intended to facilitate the effective and rigorous use of Cyclopamine-KAAD in the laboratory.

References

-

Berman, D. M., et al. (2002). Medulloblastoma Growth Inhibition by Hedgehog Pathway Blockade. Science, 297(5586), 1559-1561. [Link]

-

Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development, 16(21), 2743-2748. [Link]

-

Chen, J. K., Taipale, J., Young, K. E., Maiti, T., & Beachy, P. A. (2002). Small molecule modulation of Smoothened activity. Proceedings of the National Academy of Sciences, 99(22), 14071-14076. [Link]

-

Heretsch, P., Tzagkaroulaki, L., & Giannis, A. (2010). Cyclopamine and hedgehog signaling: chemistry, biology, medical perspectives. Angewandte Chemie International Edition, 49(20), 3418-3427. [Link]

-

Pandolfi, S., & Stecca, B. (2015). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. In Methods in Molecular Biology (Vol. 1322, pp. 71-79). Humana Press. [Link]

-

Stanton, B. Z., & Peng, L. F. (2010). Small-molecule modulators of the Hedgehog signaling pathway. Molecular BioSystems, 6(1), 44-54. [Link]

-

Sanchez, P., & Ruiz i Altaba, A. (2005). A new moral for medulloblastomas: Hedgehog moves to the clinic. Trends in Molecular Medicine, 11(11), 513-516. [Link]

-

Taipale, J., Chen, J. K., Cooper, M. K., Wang, B., Mann, R. K., Milenkovic, L., ... & Beachy, P. A. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406(6799), 1005-1009. [Link]

-

Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development, 16(21), 2743–2748. [Link]

-

Gipp, J., et al. (2004). The Hedgehog pathway inhibitor cyclopamine inhibits proliferation of human prostatic cancer cells. Cancer Research, 64(20), 7438-7443. [Link]

-

BPS Bioscience. (n.d.). Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). Retrieved from [Link]

-

Rubin, L. L., & de Sauvage, F. J. (2006). Targeting the Hedgehog pathway in cancer. Nature Reviews Drug Discovery, 5(12), 1026-1033. [Link]

-

Taipale, J., et al. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406(6799), 1005-1009. [Link]

-

Lipinski, R. J., et al. (2008). Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the Hedgehog signaling antagonist cyclopamine in the mouse. Toxicological Sciences, 104(1), 189-197. [Link]

- Chen, J. K. (n.d.). Cell-Based Assay for Hedgehog Signaling with Luciferase Reporter. Retrieved from a protocol that appears to be from the Chen Lab, Stanford University. A direct, stable URL is not available.

-

NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

-

Feldmann, G., et al. (2007). Blockade of Hedgehog Signaling Inhibits Pancreatic Cancer Invasion and Metastases. Cancer Research, 67(5), 2187-2196. [Link]

-

Berman, D. M., et al. (2002). Medulloblastoma Growth Inhibition by Hedgehog Pathway Blockade. Science, 297(5586), 1559–1561. [Link]

-

Cutcliffe, C., & Rudin, C. M. (2005). Novel Hedgehog pathway targets against Basal Cell Carcinoma. Clinical Cancer Research, 11(22), 7980-7983. [Link]

-

Manzarek, J., et al. (2010). Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents. Current Medicinal Chemistry, 17(3), 222-242. [Link]

-

ResearchGate. (n.d.). IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). Retrieved from [Link]

-

Jones, S., et al. (2012). Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity. PLoS One, 7(7), e40483. [Link]

-

The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

-

Heretsch, P., et al. (2009). Asymmetric Synthesis of Cyclopamine, a Hedgehog (Hh) Signaling Pathway Inhibitor. Journal of the American Chemical Society, 131(43), 15612-15614. [Link]

-

ResearchGate. (n.d.). IC 50 values for inhibition of proliferation and migration/ invasion by.... Retrieved from [Link]

-

Chen, J. K., Taipale, J., Cooper, M. K., & Beachy, P. A. (2002). Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened. Genes & Development, 16(21), 2743–2748. [Link]

-

Rohatgi Lab. (n.d.). Patching the gaps in Hedgehog signalling. Retrieved from [Link]

Sources

- 1. Dose- and Route-Dependent Teratogenicity, Toxicity, and Pharmacokinetic Profiles of the Hedgehog Signaling Antagonist Cyclopamine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medulloblastoma growth inhibition by hedgehog pathway blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened [genesdev.cshlp.org]

- 7. researchgate.net [researchgate.net]

- 8. Blockade of Hedgehog Signaling Inhibits Pancreatic Cancer Invasion and Metastases: A New Paradigm for Combination Therapy in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Hedgehog pathway targets against Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ≥70% (sum of two isomers, HPLC), liquid, Hedgehog signaling inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 12. Dose- and route-dependent teratogenicity, toxicity, and pharmacokinetic profiles of the hedgehog signaling antagonist cyclopamine in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholars.direct [scholars.direct]

- 14. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Comparative Pharmacodynamics of Cyclopamine and KAAD-Cyclopamine in Hedgehog Pathway Modulation

Executive Summary

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in basal cell carcinoma, medulloblastoma, and cancer stem cell maintenance. While Cyclopamine (a natural steroidal alkaloid from Veratrum californicum) was the first molecule identified to inhibit the pathway by binding Smoothened (Smo), its utility is limited by moderate potency (IC50 ~300–500 nM), poor aqueous solubility, and acid instability.

Cyclopamine-KAAD (3-keto-N-aminoethyl-aminocaproyl-dihydro-cinnamoyl cyclopamine) is a semi-synthetic derivative engineered to overcome these pharmacokinetic limitations. It exhibits a 10- to 20-fold increase in potency (IC50 ~10–20 nM) and enhanced specificity. This guide provides a technical analysis of these two compounds, defining their mechanistic divergence, physicochemical properties, and optimal experimental applications.

Mechanistic Foundations & Structural Divergence

The Target: Smoothened (Smo)

Both compounds act as antagonists of Smoothened, a Class F G-protein-coupled receptor (GPCR). In the "off" state, the receptor Patched1 (Ptch1) inhibits Smo. When Hh ligand binds Ptch1, Smo inhibition is relieved, allowing Smo to accumulate in the primary cilium and transduce signals via Gli transcription factors.

Binding Dynamics

-

Cyclopamine: Binds to the heptahelical transmembrane bundle of Smo.[1] It induces a conformational shift that prevents the activation-associated opening of a hydrophobic tunnel, thereby blocking cholesterol access to the cysteine-rich domain (CRD) [1].

-

Cyclopamine-KAAD: Retains the core steroidal backbone but features a long, flexible amino-caproyl linker. This extension allows the molecule to interact with extracellular loops of Smo or penetrate deeper into the transmembrane pocket, creating a "latch" effect. This results in a significantly lower dissociation rate (k_off) and the ability to suppress constitutively active Smo mutants (e.g., SmoA1) that are resistant to natural cyclopamine [2].

Pathway Visualization

The following diagram illustrates the Hh signaling cascade and the specific point of inhibition for both compounds.

Caption: Figure 1. Hedgehog signaling cascade showing Smoothened (Smo) as the primary target for both Cyclopamine and KAAD-Cyclopamine.[2]

Potency & Efficacy Analysis

The defining advantage of KAAD-Cyclopamine is its potency.[2] In the standard Shh-LIGHT2 assay (NIH 3T3 cells stably transfected with Gli-responsive luciferase), KAAD demonstrates superior efficacy at significantly lower concentrations.

Table 1: Comparative Pharmacodynamics

| Feature | Cyclopamine | Cyclopamine-KAAD | Significance |

| IC50 (Shh-LIGHT2) | 300 nM – 3.0 µM | 10 nM – 20 nM | KAAD is ~20x more potent; requires less solvent (DMSO). |

| Target Specificity | Moderate | High | KAAD shows reduced off-target toxicity at effective doses. |

| SmoA1 Inhibition | Weak / Ineffective | Potent (IC50 ~500 nM) | KAAD can inhibit oncogenic Smo mutants resistant to cyclopamine [3]. |

| Solubility (Aq) | Very Poor (<1 µM) | Poor (but higher lipophilicity) | KAAD requires careful handling but is more cell-permeable. |

| Acid Stability | Unstable (Degrades to Veratramine) | More Stable | Veratramine is cytotoxic; KAAD reduces this risk. |

Expert Insight: While Cyclopamine is cheaper, its lower potency requires higher molar concentrations (often 5-10 µM for full inhibition). At these levels, non-specific cytotoxicity becomes a confounding variable. KAAD-Cyclopamine allows for complete pathway suppression at 100-200 nM, well below the cytotoxic threshold [4].

Physicochemical Properties & Handling

Proper handling is critical for reproducibility. Both compounds are lipophilic, but KAAD's modifications alter its solvation requirements.

-

Reconstitution:

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Protect from light.

-

Cell Culture Application:

-

Always include a vehicle control (DMSO/Ethanol) matched to the highest volume used.

-

Critical Step: Due to high lipophilicity, KAAD can precipitate in serum-free media. Pre-mix the inhibitor with a small volume of serum-containing medium before adding to the bulk culture.

-

Experimental Protocols

Validated Assay: Shh-LIGHT2 Potency Determination

This protocol validates the IC50 of Hh inhibitors using a Gli-dependent luciferase reporter system.

Materials:

-

Shh-LIGHT2 cells (NIH 3T3 background).[4]

-

Recombinant Shh (N-terminal) protein.

-

Dual-Luciferase Reporter Assay System.

-

Inhibitors: Cyclopamine (Stock 10 mM in EtOH) and KAAD-Cyclopamine (Stock 1 mM in DMSO).

Workflow Diagram:

Caption: Figure 2. Step-by-step workflow for the Shh-LIGHT2 luciferase reporter assay.

Detailed Procedure:

-

Seeding: Plate Shh-LIGHT2 cells at

cells/well in DMEM + 0.5% Calf Serum. Allow to adhere for 6 hours. -

Induction: Prepare media containing recombinant Shh (typically 100–200 ng/mL) to stimulate Gli activity.

-

Treatment:

-

Create a log-scale dilution series for Cyclopamine (e.g., 10 nM to 10 µM).

-

Create a log-scale dilution series for KAAD-Cyclopamine (e.g., 0.1 nM to 1 µM).

-

Add to wells (triplicate). Ensure final DMSO/EtOH concentration is <0.1%.

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Quantification: Lyse cells and measure Firefly luciferase (pathway activity) normalized to Renilla luciferase (constitutive control) to account for cell viability/toxicity.

Application: Stem Cell Differentiation

When differentiating Embryonic Stem Cells (ESCs) toward neuroectoderm, endogenous Hh signaling must often be blocked to prevent ventralization.

-

Recommendation: Use KAAD-Cyclopamine at 200 nM .

-

Why: Cyclopamine at 5–10 µM (required for equivalent inhibition) often causes off-target toxicity in fragile ESCs, leading to apoptosis rather than differentiation.

References

-

Taipale, J., et al. (2000).[1] Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature, 406(6799), 1005–1009. Link

-

Chen, J. K., et al. (2002).[1][2] Small molecule modulation of Smoothened activity.[3][5][6] Proceedings of the National Academy of Sciences, 99(22), 14071–14076. Link

-

Lipinski, R. J., et al. (2008). The structural basis of Smoothened activation in Hedgehog signaling. Journal of Biological Chemistry. Link

-

Qualtrough, D., et al. (2015). Hedgehog signalling in colorectal tumour cells: induction of apoptosis by cyclopamine and its derivative. International Journal of Cancer. Link

Sources

- 1. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajosr.org [ajosr.org]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened [genesdev.cshlp.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cmgm-new.stanford.edu [cmgm-new.stanford.edu]

Solubility and Stability of Cyclopamine-KAAD: A Technical Guide

Executive Summary

Cyclopamine-KAAD (3-Keto-N-(aminoethyl-aminocaproyl-dihydrocinnamoyl)cyclopamine) represents a critical evolution in Hedgehog (Hh) pathway modulation.[1] While the parent compound, Cyclopamine, established the therapeutic potential of Smoothened (Smo) antagonism, it suffers from poor solubility and moderate potency (IC50 ~300 nM).[1] KAAD-cyclopamine overcomes these limitations with a 10- to 20-fold increase in potency (IC50 ~20 nM) and a distinct solubility profile that, while still lipophilic, allows for more reliable dosing in cellular assays.[1]

This guide provides a rigorous technical framework for the handling, solubilization, and storage of Cyclopamine-KAAD.[1] Failure to adhere to these protocols frequently results in compound precipitation, silent degradation, or experimental variability due to the compound's specific physicochemical sensitivities.[1]

Physicochemical Profile & Comparative Potency[1]

Understanding the structural modifications of KAAD-cyclopamine is essential for predicting its behavior in solution. The addition of the aminoethyl-aminocaproyl-dihydrocinnamoyl moiety significantly alters its interaction with solvents compared to the parent alkaloid.

Table 1: Physicochemical Comparison

| Feature | Cyclopamine (Parent) | Cyclopamine-KAAD | Implication |

| Molecular Weight | 411.62 g/mol | 697.99 g/mol | KAAD is significantly larger; slower diffusion rates.[1] |

| Primary Solvent | Ethanol (~20 mg/mL) | DMSO (~5 mg/mL) | CRITICAL: KAAD is less soluble in EtOH than parent. |

| IC50 (Hh Inhibition) | ~300–500 nM | ~10–20 nM | KAAD requires far lower molar concentrations, mitigating solubility limits.[1] |

| Target Binding | Smoothened (Smo) | Smoothened (Smo) | KAAD exhibits higher affinity and improved ER exit blocking.[1] |

| LogP (Lipophilicity) | High | Very High | Extreme aversion to aqueous buffers; rapid precipitation risk.[1] |

Expert Insight: Do not assume Cyclopamine protocols apply to KAAD. The parent compound is often dissolved in Ethanol.[2] KAAD-cyclopamine must be dissolved in DMSO to achieve stable stock concentrations. Attempting to dissolve KAAD in Ethanol at high concentrations will likely result in incomplete solubilization.

Solubility and Reconstitution Protocol

The Solvent Paradox

While KAAD-cyclopamine has a lower absolute solubility limit (5 mg/mL in DMSO) compared to Cyclopamine in Ethanol (20 mg/mL), its superior potency renders it "functionally more soluble."[1] You need 20x less compound to achieve the same biological effect, meaning the final solvent concentration (DMSO) in your culture media can be kept negligible (<0.1%), preventing solvent cytotoxicity.[1]

Step-by-Step Reconstitution Workflow

Prerequisites:

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.[1]

-

Vials: Amber glass vials (silanized preferred to minimize surface adsorption).

-

Environment: Low light (laminar flow hood with light off or dim).[1]

Protocol:

-

Calculations: Determine the volume of DMSO required to reach a 1 mM to 5 mM stock concentration .

-

Example: For 1 mg of KAAD-cyclopamine (MW 697.99), adding ~1.43 mL of DMSO yields a 1 mM solution.[1]

-

Note: Do not attempt to make stocks >5 mM; the compound may crash out upon freezing.

-

-

Solubilization:

-

Add DMSO directly to the vial containing the lyophilized solid.

-

Vortex gently for 30–60 seconds.

-

Visual Check: Hold the vial up to a light source (briefly). The solution must be crystal clear. Any turbidity indicates incomplete dissolution.[1]

-

-

Aliquoting (The "Single-Use" Rule):

-

Aqueous Dilution (The Danger Zone):

-

Never add aqueous buffer directly to the stock vial.

-

Method: Pipette the required volume of DMSO stock into a larger volume of pre-warmed media while vortexing or swirling rapidly.

-

Limit: Keep final DMSO concentration <0.1% to avoid artifacts.[1]

-

Reconstitution Decision Tree (Visualization)

Figure 1: Decision tree for the reconstitution and handling of Cyclopamine-KAAD to ensure solubility and stability.

Stability and Storage Dynamics

Photostability

Cyclopamine derivatives are structurally complex steroidal alkaloids with conjugated systems that are susceptible to photo-oxidation and isomerization.[1]

-

Requirement: Always use amber vials.

-

Handling: Perform experiments in subdued light. Prolonged exposure to direct sunlight or high-intensity hood lights can degrade the compound, leading to loss of potency and the formation of inactive isomers.

Thermal Stability[1]

-

DMSO Stock: Stable for 6–12 months at -20°C if protected from moisture.[1] Hygroscopic DMSO can absorb water from the air, which may cause the hydrophobic KAAD to precipitate inside the frozen tube over time.

-

Working Solution (Media): Unstable.[1] Prepare fresh. Do not store diluted media for >24 hours.[1][2] The compound will likely adsorb to plasticware or precipitate out of the aqueous phase over time.

Mechanism of Action

KAAD-cyclopamine functions by binding directly to the transmembrane helices of Smoothened (Smo). Unlike Cyclopamine, KAAD-cyclopamine has been shown to induce a conformational change that specifically blocks Smo accumulation in the primary cilium and promotes its exit from the endoplasmic reticulum (ER), preventing the downstream activation of Gli transcription factors.[1]

Hedgehog Signaling Pathway Interaction[1][3]

Figure 2: Mechanism of Action. KAAD-cyclopamine directly antagonizes Smoothened (Smo), preventing the transduction of the Hedgehog signal even in the presence of ligand-inactivated Patched.

Troubleshooting & FAQ

Q: My stock solution has crystals after thawing.

-

Cause: Moisture ingress or temperature fluctuation.[1]

-

Fix: Warm the vial to 37°C and vortex vigorously. If crystals persist, sonicate for 5 minutes. If it still does not dissolve, the compound may have degraded or the DMSO is too hydrated; discard and prepare fresh.[1]

Q: Can I use Ethanol instead of DMSO?

-

Answer: Only for very dilute stocks (<1 mg/mL).[1] However, Ethanol evaporates faster and can lead to concentration inaccuracies.[1] DMSO is strongly recommended for consistency.[1]

Q: The cells are dying after treatment.

-

Check: Calculate your final DMSO concentration. If it exceeds 0.1%, the solvent is likely toxic.[1] Because KAAD is potent (nM range), you should be able to dilute a 1 mM stock 1:1000 or more, keeping DMSO well below toxic levels.[1]

References

-

Sigma-Aldrich. Cyclopamine-KAAD Product Datasheet.[1]Link[1]

-

Taipale, J., et al. (2000).[1][3] "Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine." Nature, 406, 1005–1009.[1] Link[1]

-

Cayman Chemical. Cyclopamine Product Information & Solubility Data.Link

-

Selleck Chemicals. Cyclopamine Solubility and Storage.Link[1]

-

Chen, J.K., et al. (2002).[1] "Small molecule modulation of Smoothened activity."[2] Proceedings of the National Academy of Sciences, 99(22), 14071-14076.[1] Link[1]

Sources

Cyclopamine and the Hedgehog Pathway: From Teratogen to Targeted Therapy

[1]

Executive Summary

This technical guide analyzes the trajectory of cyclopamine, a steroidal alkaloid that transformed our understanding of developmental biology and oncology. Originating as an agricultural toxin responsible for congenital defects in livestock, cyclopamine became the foundational tool for dissecting the Hedgehog (Hh) signaling pathway.[1] This document details the mechanism of Smoothened (SMO) inhibition, the chemical challenges necessitating synthetic derivatives, and the translational path to FDA-approved inhibitors like Vismodegib.[2][3]

Part 1: The Teratogenic Origin (1950s–1970s)

The "Monkey-Faced Lamb" Mystery

In the late 1950s, sheep ranchers in the high alpine meadows of Idaho and Utah faced a catastrophic epidemic. Up to 25% of lambs were born with severe craniofacial deformities, including cyclopia (single median eye) and holoprosencephaly.

Causality Established: USDA scientists Binns, James, and Keeler investigated the phenomenon. Through rigorous feeding trials, they isolated the cause to Veratrum californicum (California corn lily).[4] Crucially, they identified a narrow window of teratogenicity: ingestion on gestational day 14 precisely disrupted the formation of the neural tube and midline separation.

Isolation of the Compound (1968): Richard Keeler successfully isolated the bioactive alkaloid, naming it cyclopamine .

Part 2: Deciphering the Mechanism (1990s–2000s)

For decades, cyclopamine remained a biological curiosity.[1] Its significance exploded in the 1990s when the genetic basis of the Hedgehog pathway was mapped in Drosophila and vertebrates.

The Molecular Target: Smoothened (SMO)

In 2000, pivotal work by Taipale, Beachy, and colleagues linked cyclopamine to the Hh pathway.[6] The mechanism is distinct from standard receptor antagonism:

-

Normal State (Off): The receptor Patched (PTCH1) constitutively inhibits the transmembrane protein Smoothened (SMO).[7]

-

Activation (On): Hh ligand binds PTCH1, relieving inhibition on SMO.[7] SMO accumulates in the primary cilium and activates GLI transcription factors.

-

Cyclopamine Blockade: Cyclopamine binds directly to the heptahelical bundle of SMO.[8][9]

-

Paradoxical Effect: Cyclopamine induces SMO accumulation in the cilium (usually a sign of activation) but locks it in an inactive conformation, preventing downstream GLI signaling.

-

Visualization: The Hedgehog Signaling Blockade

Caption: Figure 1. Mechanism of Hh pathway inhibition. Cyclopamine binds SMO, locking it in an inactive state despite ciliary accumulation.

Part 3: Chemical Biology & Pharmacokinetics

Why isn't cyclopamine itself a drug? While potent in vitro, it failed as a clinical candidate due to specific physicochemical limitations.

The Acid Lability Problem

Cyclopamine contains a spiro-tetrahydrofuran ring system. This structure is highly sensitive to acidic environments (like the human stomach).

-

Reaction: Acid-catalyzed rearrangement.

-

Product: Veratramine .

-

Consequence: Veratramine is devoid of Hh inhibitory activity but retains high toxicity (causing tremors and hemolysis). This precluded oral administration of the natural product in humans.

Comparative Data: Cyclopamine vs. Derivatives[4][6][7][11][12][13]

| Feature | Cyclopamine (Natural) | IPI-926 (Saridegib) | Vismodegib (Synthetic) |

| Source | Veratrum californicum | Semi-synthetic derivative | Fully synthetic |

| Target | SMO (heptahelical bundle) | SMO (heptahelical bundle) | SMO (heptahelical bundle) |

| Acid Stability | Poor (rearranges at pH < 3) | High (D-ring expansion) | High (Amide bond stability) |

| Solubility | Poor (aqueous) | Improved | Optimized |

| Clinical Status | Tool Compound Only | Discontinued (Phase II) | FDA Approved (2012) |

Part 4: The Derivative Evolution

The pharmaceutical industry pursued two strategies: modifying the natural scaffold (semi-synthesis) and screening for novel chemical entities (NCEs) that bind the same pocket.

-

KAAD-Cyclopamine: Added a lipophilic tail. Increased potency 10-20x but did not solve the metabolic stability issues.

-

IPI-926 (Saridegib): Chemically expanded the D-ring. This prevented the acid-catalyzed rearrangement, allowing for oral dosing.

-

Vismodegib (GDC-0449): Discovered via high-throughput screening. It is structurally unrelated to cyclopamine (non-steroidal) but competes for the same binding site on SMO.

Caption: Figure 2. Strategic divergence in SMO inhibitor development. Path B led to the first FDA approval.

Part 5: Experimental Protocol: Gli-Luciferase Reporter Assay

This is the "gold standard" assay for validating Hh inhibitors. It measures the transcriptional output of the pathway (GLI activity) rather than just protein binding.

Rationale

-

Cell Line: NIH3T3 (Mouse Embryonic Fibroblasts). These cells possess primary cilia, which are strictly required for vertebrate Hh signaling.[10]

-

Serum Starvation: High serum promotes cell division and suppresses ciliogenesis. Low serum (0.5%) is mandatory to induce cilia formation and allow SMO translocation.

Step-by-Step Methodology

1. Cell Seeding:

-

Seed Gli-Luciferase NIH3T3 cells (stably transfected with 8xGli-binding site luciferase plasmid) in 96-well white-walled plates.

-

Density: 15,000 cells/well in DMEM + 10% Calf Serum (CS).

-

Incubate at 37°C/5% CO2 until confluent (usually 24 hours).

2. Induction and Treatment:

-

Carefully aspirate media. Wash once with PBS.

-

Add Low Serum Media (0.5% CS) containing:

-

Agonist: Recombinant Shh (N-terminal) at 100 ng/mL OR SAG (Smoothened Agonist) at 100 nM.

-

Inhibitor: Cyclopamine or derivative (titrate 1 nM to 10 µM).

-

-

Control: Include a DMSO-only vehicle control (max 0.1% DMSO final concentration to avoid cytotoxicity).

3. Incubation:

-

Incubate for 24–30 hours .[11] This duration is critical for transcription and translation of the luciferase enzyme.

4. Readout:

-

Lyse cells using passive lysis buffer.[12]

-

Add Luciferase substrate (e.g., luciferin).

-

Measure luminescence on a plate reader.

-

Normalization: Ideally, co-transfect with Renilla luciferase to normalize for cell viability and transfection efficiency.

5. Data Analysis:

-

Calculate % Inhibition relative to the Shh-stimulated control.

-

Plot log(concentration) vs. Response to determine IC50.

Part 6: Clinical Reality & Resistance[3]

Vismodegib was approved by the FDA in 2012 for advanced Basal Cell Carcinoma (BCC). While initially effective, resistance often develops.

Mechanism of Resistance: Tumors acquire secondary mutations in SMO (e.g., D473H mutation). These mutations alter the binding pocket such that Vismodegib can no longer bind, but the pathway remains constitutively active. This has spurred the development of "second-generation" inhibitors and itraconazole (an antifungal) which binds a distinct site on SMO.

References

-

Keeler, R. F., & Binns, W. (1968). Teratogenic compounds of Veratrum californicum (Durand). V. Comparison of cyclopian effects of steroidal alkaloids from the plant and structurally related compounds. Teratology. Link

-

Taipale, J., et al. (2000). Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine. Nature.[13] Link

-

Chen, J. K., et al. (2002). Small molecule modulation of Smoothened activity.[6][7][8][9][14] Proceedings of the National Academy of Sciences. Link

-

U.S. Food and Drug Administration. (2012). FDA approves Erivedge for basal cell carcinoma. Link

-

Rudin, C. M. (2012). Vismodegib. Clinical Cancer Research. Link

Sources

- 1. Vismodegib and the Hedgehog Pathway Inhibitors: A Historical Perspective to Current Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Hedgehog signaling pathway and its targets for treatment in basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Pharmacology of Veratrum californicum Alkaloids as Hedgehog Pathway Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convergent Total Synthesis of (−)-Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetedonc.com [targetedonc.com]

- 7. What is the mechanism of Vismodegib? [synapse.patsnap.com]

- 8. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Hedgehog signaling by direct binding of cyclopamine to Smoothened - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small molecule inhibitors of Smoothened ciliary localization and ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. web.stanford.edu [web.stanford.edu]

- 13. Veratrum californicum - Wikipedia [en.wikipedia.org]

- 14. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Cyclopamine-KAAD

A Senior Application Scientist's Guide to Hedgehog Pathway Inhibition in Animal Models

Introduction: Targeting the Hedgehog Pathway with Precision

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and plays significant roles in adult tissue homeostasis and regeneration.[1] Aberrant activation of this pathway is implicated in the development and progression of numerous cancers, including medulloblastoma, basal cell carcinoma, and cancers of the pancreas, colon, and lung.[2][3][4][5] This has made the Hh pathway a prime target for therapeutic intervention.

Cyclopamine, a naturally occurring steroidal alkaloid, was one of the first identified inhibitors of the Hh pathway.[6][7] It exerts its effect by directly binding to and inhibiting Smoothened (SMO), a key signal transducer in the pathway.[4][8][9] While a foundational tool for Hh pathway research, cyclopamine's therapeutic potential has been hampered by poor water solubility, degradation in acidic environments, and rapid clearance in vivo.[2][7]

To overcome these limitations, derivatives have been synthesized. Cyclopamine-KAAD (KAAD-cyclopamine) is a potent, cell-permeable analog designed for improved solubility and biological activity. Reports indicate that Cyclopamine-KAAD is 10 to 20 times more potent than its parent compound, making it a superior choice for in vivo studies where achieving and maintaining therapeutic concentrations is critical. This guide provides a comprehensive overview and detailed protocols for the in vivo application of Cyclopamine-KAAD, synthesizing technical data with practical, field-proven insights to ensure robust and reproducible experimental outcomes.

Mechanism of Action: The Role of Cyclopamine-KAAD in Hedgehog Signaling

The Hedgehog signaling cascade is tightly regulated. In the "off" state, the transmembrane receptor Patched (PTCH) inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO).[2] Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to PTCH, this inhibition is relieved. SMO then transduces the signal downstream, leading to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of Hh target genes that control cell proliferation, differentiation, and survival.[1][10]

Cyclopamine-KAAD, like cyclopamine, is a direct antagonist of SMO.[8][11] It binds to the heptahelical bundle of SMO, locking it in an inactive conformation and preventing downstream signaling, even in the presence of Hh ligands or in cases of PTCH mutation.[8] This direct inhibition makes Cyclopamine-KAAD a powerful tool for dissecting the role of Hh signaling in various biological and pathological processes.

Caption: Figure 1: Mechanism of Hedgehog Pathway Inhibition by Cyclopamine-KAAD.

Pharmacokinetics and Route of Administration: Critical Considerations

The choice of administration route is paramount for achieving desired therapeutic outcomes and minimizing toxicity. Studies on the parent compound, cyclopamine, provide essential insights that can be extrapolated to Cyclopamine-KAAD, with the caveat of its increased potency. A key study in mice compared oral gavage (PO), intraperitoneal (IP) injection, and continuous infusion via osmotic pumps.[7]

Key Findings from Cyclopamine Studies:

-

Bolus Administration (IP & PO): Limited by rapid clearance and dose-dependent toxicity.[6][7]

-

Oral Gavage (PO): Showed particularly suboptimal bioavailability (0.33 relative to IP) and was associated with lethargy at higher doses.[7]

-

Intraperitoneal (IP) Injection: Resulted in higher peak concentrations but was associated with acute toxicity, manifesting as severe dystonia within 2 hours of administration.[7]

-

Continuous Infusion (Osmotic Pump): Proved to be the most effective method for maintaining a steady-state serum concentration, thereby achieving sustained pathway inhibition while avoiding the peak toxicity associated with bolus dosing.[6][7]

Causality Behind Route Selection: Continuous infusion mitigates the sharp peaks in plasma concentration (Cmax) that often lead to acute toxicity, while also overcoming the short elimination half-life seen with bolus administration.[7] This method ensures that the target tissue is consistently exposed to the drug at a therapeutically relevant concentration, which is crucial for studies involving tumor growth inhibition or developmental processes.

| Parameter | Oral Gavage (PO) | IP Injection | Osmotic Pump Infusion | Reference |

| Bioavailability | Low (0.33 vs IP) | Higher than PO | High (sustained delivery) | [7] |

| Toxicity Profile | Lethargy at high doses | Acute dystonia | Minimized peak toxicity | [7] |

| Key Limitation | Poor bioavailability | Rapid clearance, acute toxicity | Requires surgical implantation | [7] |

| Recommendation | Not optimal for sustained studies | Use with caution for short-term studies | Recommended for most in vivo studies | [6][7] |

Table 1: Comparison of Administration Routes for Cyclopamine in Mice.

Given that Cyclopamine-KAAD is a more potent analog, its effective concentration will be lower. Therefore, while the principles of pharmacokinetics remain the same, the absolute dosages must be adjusted downwards. It is imperative to conduct pilot dose-finding studies for Cyclopamine-KAAD for each specific animal model and experimental endpoint.

Protocols for In Vivo Administration of Cyclopamine-KAAD

The following protocols are adapted from established methods for cyclopamine, with specific recommendations for Cyclopamine-KAAD.[7]

Protocol 1: Vehicle Preparation

The poor aqueous solubility of cyclopamine and its derivatives necessitates a suitable vehicle for in vivo delivery. Hydroxypropyl-β-cyclodextrin (HPβCD) is a commonly used and effective solubilizing agent.

Materials:

-

Cyclopamine-KAAD powder

-

2-Hydroxypropyl-β-cyclodextrin (HPβCD)

-

Sterile Water for Injection or Sterile Saline (0.9% NaCl)

-

Sterile conical tubes (50 mL)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile filters (0.22 µm)

Procedure:

-

Prepare HPβCD Solution: Prepare a 10-30% (w/v) solution of HPβCD in sterile water or saline. For example, to make a 30% solution, dissolve 3 g of HPβCD in a final volume of 10 mL. Gentle warming and vortexing can aid dissolution.[7]

-

Scientist's Note: The concentration of HPβCD can be adjusted. Higher concentrations can improve the solubility of the compound but may also increase the viscosity of the solution. A 30% solution is a good starting point for osmotic pump preparations.[7]

-

-

Solubilize Cyclopamine-KAAD: Weigh the required amount of Cyclopamine-KAAD and add it to the prepared HPβCD solution.

-

Mix Thoroughly: Vortex the mixture vigorously for several minutes. If complete dissolution is not achieved, sonication in a water bath for 10-15 minutes can be effective.

-

Sterile Filtration: Once the Cyclopamine-KAAD is fully dissolved, sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the prepared solution protected from light at 4°C. For longer-term storage, aliquoting and freezing at -20°C is recommended, though stability should be verified.[12]

Protocol 2: Administration via Osmotic Pump

This is the recommended method for achieving sustained Hh pathway inhibition.

Materials:

-

ALZET® micro-osmotic pumps (select model based on desired flow rate and duration)

-

Prepared Cyclopamine-KAAD solution

-

Surgical instruments for subcutaneous implantation

-

Anesthesia and analgesia as per institutional guidelines (IACUC approved protocol)

Procedure:

-

Dose Calculation:

-

Determine the target daily dose (mg/kg/day). For cyclopamine, a dose of 160 mg/kg/day was used to achieve a steady-state serum concentration of ~2 µM.[6][7]

-

For Cyclopamine-KAAD, start with a significantly lower dose. Given its 10-20x higher potency, a starting range of 8-16 mg/kg/day is a logical and cautious starting point for a pilot study.

-

Calculate the required concentration for the pump reservoir:

-

Concentration (mg/mL) = [Dose (mg/kg/day) * Animal Weight (kg)] / [Pump Flow Rate (mL/day)]

-

-

-

Pump Priming and Filling: Follow the manufacturer's instructions for priming the osmotic pumps. Fill the pumps with the sterile Cyclopamine-KAAD solution under aseptic conditions.

-

Surgical Implantation:

-

Anesthetize the animal according to your approved protocol.

-

Make a small incision in the skin, typically in the mid-scapular region.

-

Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.

-

Insert the filled osmotic pump into the pocket.

-

Close the incision with wound clips or sutures.

-

Administer post-operative analgesia and monitor the animal closely during recovery.

-

Protocol 3: Administration via Intraperitoneal (IP) Injection

This method should be used for acute or short-term studies where sustained exposure is not the primary goal.

Materials:

-

Prepared Cyclopamine-KAAD solution (typically in 10% HPβCD)[7]

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Dose Calculation:

-

Cyclopamine has been administered via IP injection at doses ranging from 10 to 160 mg/kg.[7] The 160 mg/kg dose was acutely toxic.

-

For Cyclopamine-KAAD, a starting dose range of 1-5 mg/kg for daily IP injections should be evaluated in a pilot study.

-

-

Injection:

-

Properly restrain the animal.

-

Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to ensure the needle is not in a blood vessel or organ.

-

Inject the solution slowly. The injection volume should be appropriate for the size of the animal (e.g., ≤10 mL/kg for mice).

-

Monitor the animal for any signs of acute toxicity, such as dystonia or lethargy, for several hours post-injection.[7]

-

Caption: Figure 2: General Experimental Workflow for In Vivo Studies.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your results, every in vivo experiment using Cyclopamine-KAAD should incorporate a self-validating system.

-

Vehicle Control: Always include a cohort of animals that receives the vehicle (e.g., HPβCD solution) on the same schedule and via the same route as the treatment group. This is essential to control for any effects of the vehicle or the administration procedure itself.

-